tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate
Description
tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate (CAS: 2140326-67-4) is a carbamate-protected amine derivative with a linear propyl linker and a 4-aminobutanamido side chain. It is synthesized with 96% purity, as reported in commercial catalogs .
Properties
IUPAC Name |
tert-butyl N-[3-(4-aminobutanoylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3/c1-12(2,3)18-11(17)15-9-5-8-14-10(16)6-4-7-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTVTIHLKRTBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-aminobutanamido)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features, functional groups, and applications of tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate and related compounds:
Crystallographic and Stability Considerations
- Crystal Packing: The naphthoquinone analogue () forms centrosymmetric dimers via N–H···O and C–H···O hydrogen bonds, stabilizing its solid-state structure .
- Stability : Sulfonate esters () and thioxo groups () introduce hydrolytic sensitivity, whereas the tert-butyl carbamate group generally enhances stability during synthetic steps .
Biological Activity
tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C12H25N3O3, with a molecular weight of 245.35 g/mol. The compound features a tert-butyl group, an amide linkage, and a propyl chain, which contribute to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Gene Regulation : The compound regulates cellular gene activity, including the repression of the p53 promoter and modulation of transcription factors involved in inflammatory responses. It suppresses NF-kappa-B activation while activating AP-1, indicating a role in immune response regulation .
- Cell Cycle Modulation : It has been shown to repress CDKN1A, a negative regulator of the cell cycle, potentially disrupting normal cell cycle checkpoints. This modulation may influence cellular proliferation and apoptosis .
- Lipid Metabolism : The compound alters lipid metabolism by interacting with proteins involved in lipid accumulation, suggesting implications for metabolic disorders .
- Dendritic Cell Interaction : It binds to dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation, which may have implications for immune response modulation .
Biological Activity Data
The following table summarizes key biological activities and effects observed in studies involving this compound:
Case Study 1: Cancer Cell Proliferation
In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The compound's ability to modulate gene expression related to cell cycle regulation was highlighted as a crucial mechanism contributing to its anti-cancer effects.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of this compound against amyloid-beta-induced toxicity in astrocytes. Results indicated that treatment with this compound improved cell viability and reduced oxidative stress markers compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
